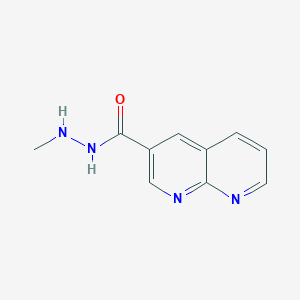
N'-Methyl-1,8-naphthyridine-3-carbohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-Methyl-1,8-naphthyridine-3-carbohydrazide is a heterocyclic compound that belongs to the class of 1,8-naphthyridines. These compounds are known for their diverse biological activities and photochemical properties. The presence of nitrogen atoms in the heterocyclic ring makes them highly functionalized scaffolds, which are valuable in drug discovery and development .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridines, including N’-Methyl-1,8-naphthyridine-3-carbohydrazide, can be achieved through various methods. One common approach is the multicomponent reaction (MCR) involving substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol using a water-soluble Ir catalyst under air atmosphere .
Industrial Production Methods
the general principles of green chemistry, such as using eco-friendly solvents and catalysts, can be applied to scale up the synthesis of this compound .
化学反应分析
Types of Reactions
N’-Methyl-1,8-naphthyridine-3-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine-3-carboxylic acid derivatives, while reduction can produce various hydrazine derivatives .
科学研究应用
N’-Methyl-1,8-naphthyridine-3-carbohydrazide has a wide range of applications in scientific research:
作用机制
The mechanism of action of N’-Methyl-1,8-naphthyridine-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to bind to the active site of topoisomerase II, forming hydrogen bonds with amino acid residues and intercalating with DNA . This interaction can inhibit the enzyme’s activity, leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
Nalidixic Acid: 1-ethyl-3-carboxy-7-methyl-1,8-naphthyridine-4-one, effective against gram-negative bacteria.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used to treat bacterial infections.
Uniqueness
N’-Methyl-1,8-naphthyridine-3-carbohydrazide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form stable complexes with metal ions and its potential as a pharmacophore make it a valuable compound in medicinal chemistry .
属性
分子式 |
C10H10N4O |
|---|---|
分子量 |
202.21 g/mol |
IUPAC 名称 |
N'-methyl-1,8-naphthyridine-3-carbohydrazide |
InChI |
InChI=1S/C10H10N4O/c1-11-14-10(15)8-5-7-3-2-4-12-9(7)13-6-8/h2-6,11H,1H3,(H,14,15) |
InChI 键 |
WNWRIDWLQDUTSW-UHFFFAOYSA-N |
规范 SMILES |
CNNC(=O)C1=CN=C2C(=C1)C=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6-Fluoro-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11900234.png)

![4-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B11900242.png)
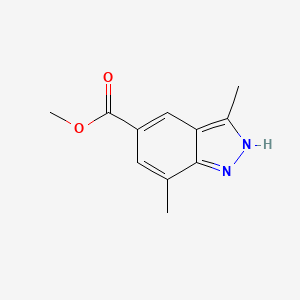
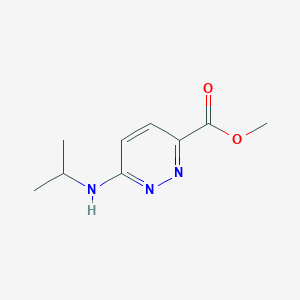
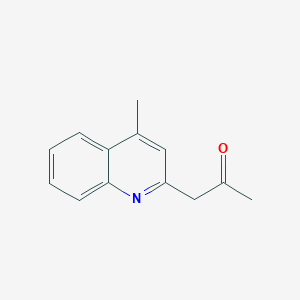
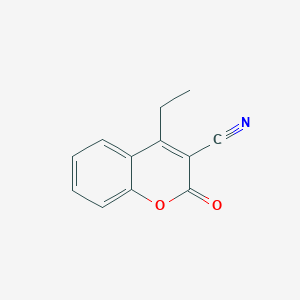
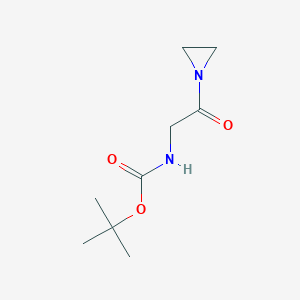
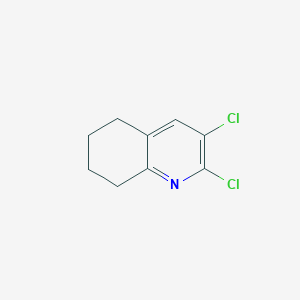
![2-Ethyl-1-methyl-1,4-dihydroindeno[1,2-b]pyrrole](/img/structure/B11900278.png)

![2-Methoxyimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid](/img/structure/B11900287.png)
![5-Hydroxy-5-methyl-1-oxa-3,4-diazaspiro[5.5]undecan-2-one](/img/structure/B11900289.png)

